molecular formula C7H15NO6 B2703497 (2-Hydroxy-3-methoxypropyl)(methyl)amine; oxalic acid CAS No. 1172324-93-4

(2-Hydroxy-3-methoxypropyl)(methyl)amine; oxalic acid

Cat. No.: B2703497
CAS No.: 1172324-93-4
M. Wt: 209.198
InChI Key: OEPPYKVAWWNTCS-UHFFFAOYSA-N
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Description

(2-Hydroxy-3-methoxypropyl)(methyl)amine; oxalic acid is a salt formed by the reaction of the tertiary amine (2-Hydroxy-3-methoxypropyl)(methyl)amine with oxalic acid (H₂C₂O₄). The amine component features a propyl backbone substituted with a hydroxyl (-OH) group at the 2-position, a methoxy (-OCH₃) group at the 3-position, and a methyl (-CH₃) group attached to the nitrogen atom. Oxalic acid, a dicarboxylic acid, acts as a counterion, stabilizing the amine through ionic interactions. This compound is structurally distinct due to the combination of hydrophilic (hydroxyl) and lipophilic (methoxy, methyl) groups, which may influence its solubility and reactivity .

Properties

IUPAC Name

1-methoxy-3-(methylamino)propan-2-ol;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO2.C2H2O4/c1-6-3-5(7)4-8-2;3-1(4)2(5)6/h5-7H,3-4H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEPPYKVAWWNTCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(COC)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Hydroxy-3-methoxypropyl)(methyl)amine; oxalic acid involves the reaction of 1-methoxy-3-(methylamino)-2-propanol with oxalic acid. The reaction is typically carried out under controlled temperature conditions to ensure the formation of the desired product . The purity of the compound is usually around 95% .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction environments to achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions

(2-Hydroxy-3-methoxypropyl)(methyl)amine; oxalic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different alcohols or ketones, while reduction may produce amines or other reduced compounds .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of (2-Hydroxy-3-methoxypropyl)(methyl)amine; oxalic acid typically involves the reaction of 1-methoxy-3-(methylamino)-2-propanol with oxalic acid under controlled temperature conditions. This process ensures the formation of the desired product with high purity and consistency. The molecular formula is C7H15NO6C_7H_{15}NO_6, with a molecular weight of approximately 209.2 g/mol.

Key Reactions

The compound can undergo several types of reactions:

  • Oxidation : Can yield different alcohols or ketones.
  • Reduction : May produce amines or other reduced compounds.
  • Substitution : Can participate in reactions where functional groups are replaced by others.

Chemistry

In the field of chemistry, this compound serves as a reagent in various chemical synthesis processes. Its ability to participate in oxidation and reduction reactions makes it valuable for developing new compounds and materials.

Biology

The compound has been utilized in biological studies to investigate its effects on cellular systems. For example, its interactions with specific enzymes and receptors can lead to various biochemical effects, making it a subject of interest in pharmacological research. Studies have shown that it may influence metabolic pathways and cellular signaling mechanisms .

Industrial Applications

In industrial settings, this compound is used for producing various chemical products. Its stability and reactivity make it suitable for applications in the manufacture of pharmaceuticals and agrochemicals.

Case Studies

  • Pharmacological Studies : Research has explored the compound's potential as an inhibitor in specific biological pathways. For instance, studies have demonstrated its ability to modulate enzyme activity, suggesting possible therapeutic applications in treating metabolic disorders .
  • Chemical Synthesis : A case study highlighted its use as a reagent in synthesizing novel compounds with enhanced properties for drug development. The compound's reactivity under different conditions allowed researchers to create derivatives with improved efficacy against target biological systems .

Mechanism of Action

The mechanism of action of (2-Hydroxy-3-methoxypropyl)(methyl)amine; oxalic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl-[3-(naphthalen-1-yloxy)-3-thiophen-2-ylpropyl]-amine; oxalic acid
  • Molecular formula: C₂₀H₂₁NO₅S .
  • Higher molecular weight (387.45 g/mol) and lipophilicity compared to the target compound, suggesting varied applications in organic synthesis or material science.
  • Applications: Not explicitly stated in evidence but inferred to be a specialty chemical for catalysis or pharmaceuticals .
(2-Methoxyethyl)(3-phenylpropyl)amine
  • Molecular formula: C₁₂H₁₉NO .
  • Key differences: Lacks a hydroxyl group and oxalic acid counterion, reducing polarity and chelation capacity. The phenylpropyl group increases hydrophobicity, favoring use in non-polar media or as an intermediate in surfactant synthesis.
  • Applications : Likely used in polymer chemistry or agrochemicals due to its balanced hydrophobicity .
N-(2-chloro-3-phenoxypropyl)amine derivatives
  • Example synthesis: N-benzyl-N-(4-methoxybenzyl)-N-(2-chloro-3-phenoxypropyl)amine ().
  • Key differences: Chloro and phenoxy substituents enhance electrophilicity, making these compounds reactive intermediates for nucleophilic substitutions. Absence of oxalic acid reduces stability in acidic environments.
  • Applications : Precursors for pharmaceuticals or ligands in coordination chemistry .

Physicochemical and Functional Comparisons

Table 1: Comparative Analysis of Key Parameters
Compound Molecular Formula Molecular Weight (g/mol) Solubility Profile Key Functional Groups
(2-Hydroxy-3-methoxypropyl)(methyl)amine; oxalic acid C₈H₁₇NO₆ ~223.23 Polar solvents -OH, -OCH₃, -NH⁺, -COO⁻
Methyl-[3-(naphthalen-1-yloxy)-3-thiophen-2-ylpropyl]-amine; oxalic acid C₂₀H₂₁NO₅S 387.45 Moderate polarity Aromatic, -S-, -OCH₃, -COO⁻
(2-Methoxyethyl)(3-phenylpropyl)amine C₁₂H₁₉NO 193.29 Ethanol, ethers -OCH₃, -NH, phenyl

Research and Application Insights

  • Oxalic acid’s role : Enhances solubility and stability of amine salts via ionic bonding, critical in drug formulation or metal chelation .
  • Structural impact on bioactivity: Hydroxyl and methoxy groups in the target compound may confer antioxidant properties, as seen in mycosporine-like amino acids ().
  • Industrial relevance : Similar compounds are used in chemical mechanical polishing () and as intermediates in organic synthesis ().

Biological Activity

The compound (2-Hydroxy-3-methoxypropyl)(methyl)amine; oxalic acid is a derivative of methylamine and oxalic acid, which has garnered interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and implications of this compound based on diverse research findings.

Synthesis

The synthesis of (2-Hydroxy-3-methoxypropyl)(methyl)amine involves the reaction of methylamine with oxalic acid under controlled conditions. The resulting compound exhibits unique structural properties that may influence its biological activity.

Antimicrobial Properties

Research indicates that derivatives of methylamine, including those involving oxalic acid, exhibit significant antimicrobial activity. A study highlighted that certain synthesized carbamates demonstrated higher activity against Mycobacterium avium subsp. paratuberculosis and M. intracellulare, suggesting that the presence of the oxalic acid moiety may enhance the efficacy of these compounds against specific bacterial strains .

Interaction with Biological Membranes

The interaction of oxalic acid with methylamine has been shown to affect membrane permeability. It was observed that organic ammonium salts, including those derived from methylamine, can modulate the activity of ATPase enzymes in biological membranes. This modulation can lead to changes in ion permeability, which is crucial for maintaining cellular homeostasis and energy production .

Potential as a PET Tracer

In another context, similar compounds have been evaluated for their potential as positron emission tomography (PET) tracers. The biological stability and distribution of these compounds in vivo were assessed, revealing their potential utility in imaging applications related to metabolic processes .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of methylamine derivatives demonstrated that compounds containing oxalic acid exhibited potent antimicrobial properties. The results indicated that these compounds could serve as effective agents against resistant strains of bacteria, highlighting their therapeutic potential in infectious diseases .

Case Study 2: Membrane Interaction

In experiments assessing the effects on ATP synthesis in chloroplast membranes, it was found that compounds with ammonium functionalities could disrupt proton gradients, thereby affecting ATP production. This finding is significant for understanding how such compounds might influence energy metabolism in plant cells and potentially in human cells .

Data Tables

Compound Activity Target Organism
(2-Hydroxy-3-methoxypropyl)(methyl)amineAntimicrobialM. avium subsp. paratuberculosis
This compoundModulation of ATPase activityChloroplast membranes
Methylamine derivativesPotential PET tracerVarious metabolic pathways

Q & A

Q. What synthetic strategies are recommended for preparing (2-Hydroxy-3-methoxypropyl)(methyl)amine oxalate?

  • Methodological Answer : Synthesis involves two primary steps: (1) preparation of the amine precursor and (2) salt formation with oxalic acid.
  • Step 1 : The amine can be synthesized via nucleophilic substitution or reductive amination. For example, reacting 3-methoxypropyl bromide with methylamine under basic conditions (e.g., K₂CO₃ in DMF) yields the tertiary amine. Steric hindrance from the hydroxy and methoxy groups may require elevated temperatures (60–80°C) and extended reaction times .
  • Step 2 : The amine is dissolved in anhydrous ethanol and titrated with oxalic acid in a 1:1 molar ratio. Crystallization at 4°C yields the oxalate salt. Purity is confirmed via melting point analysis and NMR .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks for the methoxy (δ ~3.3 ppm), hydroxy (broad signal ~1.5–2.5 ppm), and methylamine groups. Oxalate protons appear as a singlet near δ 4.8 ppm in D₂O .
  • FT-IR : Confirm O-H (3200–3500 cm⁻¹), C=O (oxalate, ~1700 cm⁻¹), and C-O (methoxy, ~1100 cm⁻¹) stretches .
  • Mass Spectrometry (ESI-MS) : Look for [M+H]⁺ ions matching the molecular weight (e.g., 87.16 g/mol for the amine + 90.03 g/mol for oxalic acid) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reaction yields during amine synthesis?

  • Methodological Answer : Yield variations often stem from steric hindrance or competing side reactions. Strategies include:
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity .
  • Catalyst Screening : Phase-transfer catalysts (e.g., TBAB) improve reaction rates .
  • In Situ Monitoring : Use TLC or GC-MS to track intermediate formation and adjust reaction time/temperature dynamically .

Q. What experimental designs mitigate decomposition during long-term storage?

  • Methodological Answer :
  • Storage Conditions : Store in amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation. Desiccants (silica gel) minimize hydrolysis .
  • Stability Assays : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Adjust pH to 6–7 for aqueous solutions to slow ester/amide hydrolysis .

Q. How to design interaction studies with biomolecular targets (e.g., enzymes)?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip. Titrate the compound (0.1–100 µM) to calculate binding kinetics (Kd, kon/koff). Include oxalic acid controls to distinguish nonspecific binding .
  • Molecular Dynamics (MD) Simulations : Model the compound’s hydroxy and methoxy groups interacting with active-site residues (e.g., hydrogen bonding with catalytic aspartates) .

Q. How does pH influence the compound’s stability and reactivity?

  • Methodological Answer :
  • pH-Rate Profiling : Prepare buffers (pH 2–12) and monitor degradation via UV-Vis (λmax ~260 nm for oxalate). Hydrolysis is minimized at pH 4–6, while alkaline conditions accelerate ester cleavage .
  • Chelation Studies : Oxalate may bind metal ions (e.g., Ca²⁺, Fe³⁺) in biological matrices. Use ICP-MS to quantify metal-complex formation .

Safety and Handling

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hoods for weighing and reactions .
  • Spill Management : Neutralize oxalate spills with calcium carbonate to form insoluble calcium oxalate. Collect residues in hazardous waste containers .
  • First Aid : For skin contact, rinse with 1% NaHCO₃ solution; for inhalation, move to fresh air and administer oxygen if needed .

Data Contradiction Analysis

Q. How to address conflicting data on the compound’s solubility in polar solvents?

  • Methodological Answer :
  • Controlled Solubility Tests : Prepare saturated solutions in DMSO, ethanol, and water. Centrifuge (10,000 rpm, 10 min) and quantify supernatant concentration via gravimetric analysis. Note that oxalate’s hygroscopicity may skew results; use Karl Fischer titration to account for moisture .
  • Computational Predictors : Compare experimental data with COSMO-RS or Hansen solubility parameter simulations to identify outliers .

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